3-[1-(furan-2-yl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole
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Overview
Description
3-[1-(furan-2-yl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a unique structure combining a furan ring, a nitroethyl group, and an indole moiety, making it a subject of interest in medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, making them valuable in medicinal chemistry . They have been employed as medicines in various disease areas .
Mode of Action
Furan-containing compounds are known to interact with various targets, leading to changes that contribute to their therapeutic efficacy . The compound’s interaction with its targets could involve various mechanisms, including binding to receptors, inhibiting enzymes, or modulating signal transduction pathways.
Biochemical Pathways
Furan derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . These could include pathways related to inflammation, pain perception, and various microbial infections .
Result of Action
Given the known biological activities of furan derivatives, the compound could potentially exert effects such as anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(furan-2-yl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole typically involves multi-step organic reactions
Preparation of Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where the indole core reacts with a furan derivative in the presence of a Lewis acid catalyst.
Addition of Nitroethyl Group: The nitroethyl group can be added via a nitration reaction, where the furan-indole intermediate is treated with a nitrating agent such as nitric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[1-(furan-2-yl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, converting the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, where substituents like halogens or alkyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, mild to moderate temperatures.
Substitution: Halogenating agents (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides), Lewis acids as catalysts.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated indole derivatives.
Scientific Research Applications
3-[1-(furan-2-yl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structural features.
Biological Studies: It is used in research to understand the interaction of indole derivatives with biological targets, including enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Comparison with Similar Compounds
Similar Compounds
3-[1-(furan-2-yl)-2-nitroethyl]-1H-indole: Lacks the methyl and phenyl groups, making it less complex.
3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole: Similar structure but without the methyl group.
3-[1-(furan-2-yl)-2-nitroethyl]-1-methyl-1H-indole: Lacks the phenyl group, altering its biological activity.
Uniqueness
3-[1-(furan-2-yl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole is unique due to the presence of both the methyl and phenyl groups, which contribute to its distinct chemical and biological properties. These groups enhance its lipophilicity, receptor binding affinity, and overall biological activity compared to similar compounds.
Properties
IUPAC Name |
3-[1-(furan-2-yl)-2-nitroethyl]-1-methyl-2-phenylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-22-18-11-6-5-10-16(18)20(21(22)15-8-3-2-4-9-15)17(14-23(24)25)19-12-7-13-26-19/h2-13,17H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJOUFGOFKSWSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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